molecular formula C11H8BrN3O2 B13487001 2-Bromo-4-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile

2-Bromo-4-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile

Cat. No.: B13487001
M. Wt: 294.10 g/mol
InChI Key: CAGIVUDIBMXVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile is a chemical compound that features a bromine atom, a diazinane ring, and a benzonitrile group

Preparation Methods

The synthesis of 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile typically involves the reaction of 2,4-dioxo-1,3-diazinane with a brominated benzonitrile derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The diazinane ring and benzonitrile group can bind to active sites on proteins, inhibiting their function or altering their activity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar compounds to 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile include:

    2-(2,4-dioxo-1,3-diazinan-1-yl)acetic acid: This compound features a similar diazinane ring but with an acetic acid group instead of a benzonitrile group.

    4-[2-(bromomethyl)-1,3-dioxolan-2-yl]benzonitrile: This compound has a bromomethyl group and a dioxolan ring, differing from the diazinane ring in the original compound.

The uniqueness of 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H8BrN3O2

Molecular Weight

294.10 g/mol

IUPAC Name

2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile

InChI

InChI=1S/C11H8BrN3O2/c12-9-5-8(2-1-7(9)6-13)15-4-3-10(16)14-11(15)17/h1-2,5H,3-4H2,(H,14,16,17)

InChI Key

CAGIVUDIBMXVBT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.